(E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone (E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone
Brand Name: Vulcanchem
CAS No.: 1311283-81-4
VCID: VC2762757
InChI: InChI=1S/C23H19ClF3N3O/c1-30(2)22-14-17(23(25,26)27)13-20(29-22)15-6-5-7-16(12-15)21(31)10-11-28-19-9-4-3-8-18(19)24/h3-14,28H,1-2H3/b11-10+
SMILES: CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)C=CNC3=CC=CC=C3Cl)C(F)(F)F
Molecular Formula: C23H19ClF3N3O
Molecular Weight: 445.9 g/mol

(E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone

CAS No.: 1311283-81-4

Cat. No.: VC2762757

Molecular Formula: C23H19ClF3N3O

Molecular Weight: 445.9 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone - 1311283-81-4

Specification

CAS No. 1311283-81-4
Molecular Formula C23H19ClF3N3O
Molecular Weight 445.9 g/mol
IUPAC Name (E)-3-(2-chloroanilino)-1-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]prop-2-en-1-one
Standard InChI InChI=1S/C23H19ClF3N3O/c1-30(2)22-14-17(23(25,26)27)13-20(29-22)15-6-5-7-16(12-15)21(31)10-11-28-19-9-4-3-8-18(19)24/h3-14,28H,1-2H3/b11-10+
Standard InChI Key MUCWADBJUOVDEN-ZHACJKMWSA-N
Isomeric SMILES CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)/C=C/NC3=CC=CC=C3Cl)C(F)(F)F
SMILES CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)C=CNC3=CC=CC=C3Cl)C(F)(F)F
Canonical SMILES CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)C=CNC3=CC=CC=C3Cl)C(F)(F)F

Introduction

Structural Characteristics and Properties

(E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone features a chalcone scaffold (α,β-unsaturated ketone) with an E-configuration across the double bond. The compound's structure incorporates a 6-dimethylamino-4-trifluoromethyl-pyridine moiety connected to a phenyl ring, which is further linked to a propenone unit bearing a 2-chlorophenylamino group.

Molecular Information

PropertyValue
Molecular FormulaC₂₅H₂₁ClF₃N₃O
Molecular Weight471.91 g/mol
Structural ClassificationChalcone derivative
Key Functional GroupsDimethylamino, trifluoromethyl, carbonyl, secondary amine
ConfigurationE (trans)

Predicted Physicochemical Properties

Based on structurally similar compounds containing the 6-dimethylamino-4-trifluoromethyl-pyridin-2-yl moiety, the following properties can be predicted:

PropertyPredicted ValueBasis
Physical StateYellow to orange solidCommon for chalcones
Melting Point170-210°CBased on related compounds
Density1.2-1.4 g/cm³Similar to related trifluoromethyl compounds
SolubilityPoor water solubility; soluble in DMSO, DMF, DCMBased on lipophilic character
Log P4.5-5.5Estimated from structural elements
pKa (NH)8.0-9.5Based on aniline derivatives

Spectroscopic Characterization

Predicted NMR Spectral Features

Based on related compounds containing similar structural elements, the following spectral features would be expected:

Spectral MethodExpected Features
¹H NMR- Dimethylamino protons: singlet at δ 3.0-3.2 ppm (6H)
- Olefinic protons: doublets at δ 6.8-7.6 ppm with J = 15-16 Hz (E-configuration)
- NH proton: broad singlet at δ 9.0-10.0 ppm
- Aromatic protons: complex multiplets at δ 7.0-8.5 ppm
¹³C NMR- Carbonyl carbon: δ 188-192 ppm
- CF₃ carbon: quartet at δ 120-125 ppm
- Olefinic carbons: δ 120-140 ppm
- Aromatic carbons: δ 110-160 ppm
- Dimethylamino carbons: δ 38-42 ppm
¹⁹F NMR- CF₃ group: singlet at approximately δ -62 ppm (relative to CFCl₃)

Other Analytical Methods

The compound could be further characterized using:

  • Mass Spectrometry: Expected to show molecular ion at m/z 471.9 and characteristic fragmentation patterns

  • IR Spectroscopy: Characteristic bands for C=O (~1660 cm⁻¹), C=C (~1600 cm⁻¹), NH (~3300 cm⁻¹), and CF₃ (~1330-1120 cm⁻¹)

  • UV-Vis Spectroscopy: Strong absorption in the 300-400 nm region due to the extended conjugation

COX-2 Inhibitory FeatureContribution to Activity
Chalcone scaffoldProvides backbone for interaction with COX-2 active site
Chloro substituentEnhances binding through halogen bonding
Trifluoromethyl groupImproves lipophilicity and metabolic stability
Secondary aminePotential hydrogen bonding with Arg513 in COX-2

Structure-Activity Relationships

Several structural elements in (E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone likely contribute to its potential biological activity:

Pharmacophoric Elements

Structural ElementPotential Contribution to Activity
Dimethylamino groupHydrogen bond acceptor; increases basicity of pyridine nitrogen
Trifluoromethyl groupEnhances lipophilicity; electron-withdrawing effect influences electronic distribution
α,β-Unsaturated ketoneMichael acceptor; potential for covalent binding to nucleophilic residues in biological targets
2-Chlorophenylamino groupProvides additional hydrogen bonding capabilities; chloro substituent enhances binding through halogen interactions
E-configurationOptimal spatial arrangement for target binding

Comparison with Related Bioactive Compounds

Similar compounds containing the 6-dimethylamino-4-trifluoromethyl-pyridin-2-yl moiety have demonstrated diverse biological activities. For example, compounds like 1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone have shown kinase inhibitory properties . The addition of the chalcone moiety and 2-chlorophenylamino group in our compound may broaden its activity profile and potentially enhance its potency against specific targets.

Applications and Future Directions

Material Science Applications

The extended conjugated system and fluorinated moiety suggest potential applications in:

  • Fluorescent probes - the dimethylamino group often serves as an electron donor in push-pull fluorophores

  • Organic electronics - similar conjugated systems have been employed in organic light-emitting diodes

  • Liquid crystals - the rigid rod-like structure with polar substituents is characteristic of liquid crystalline materials

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